molecular formula C17H18N4O2S B4366432 4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE

4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE

Cat. No.: B4366432
M. Wt: 342.4 g/mol
InChI Key: DVPUVZLLFVWFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methylbenzyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or azide precursor.

    Attachment of the Methylbenzyl Group: The methylbenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

    Introduction of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the triazole derivative with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The triazole ring and benzyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The triazole ring and sulfonamide group can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Benzyl Sulfonamides: Compounds with similar benzenesulfonamide moieties but different aromatic groups.

Uniqueness

4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

4-methyl-N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-13-7-9-16(10-8-13)24(22,23)20-17-18-12-21(19-17)11-15-6-4-3-5-14(15)2/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPUVZLLFVWFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE
Reactant of Route 2
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4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE
Reactant of Route 3
4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE
Reactant of Route 5
4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-METHYL-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE

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